molecular formula C8H17NO3 B13574071 Methyl o-(sec-butyl)serinate

Methyl o-(sec-butyl)serinate

Cat. No.: B13574071
M. Wt: 175.23 g/mol
InChI Key: KNCDVOGJDCYAKB-UHFFFAOYSA-N
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Description

Methyl o-(sec-butyl)serinate is a chemical compound with the following structural formula:

CH3OCH2CH(CH3)CH(CH3)CH(NH2)COOCH3\text{CH}_3\text{O}-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{CH}(\text{CH}_3)-\text{CH}(\text{NH}_2)-\text{COOCH}_3 CH3​O−CH2​−CH(CH3​)−CH(CH3​)−CH(NH2​)−COOCH3​

It consists of a methyl ester group attached to the serine amino acid backbone. The “o-(sec-butyl)” substituent indicates that the butyl group is attached to the oxygen atom of the serine side chain.

Preparation Methods

Synthetic Routes::

    Direct Esterification:
    • Methyl o-(sec-butyl)serinate can be synthesized by esterifying serine with sec-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
    • The reaction proceeds as follows:

      Serine+sec-Butyl AlcoholH+ catalystMethyl o-(sec-butyl)serinate+Water\text{Serine} + \text{sec-Butyl Alcohol} \xrightarrow{\text{H+ catalyst}} \text{this compound} + \text{Water} Serine+sec-Butyl AlcoholH+ catalyst​Methyl o-(sec-butyl)serinate+Water

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. it is typically prepared in research laboratories or small-scale chemical synthesis.

Chemical Reactions Analysis

Methyl o-(sec-butyl)serinate can undergo various chemical reactions:

    Hydrolysis: The ester bond can be hydrolyzed to regenerate serine and methanol.

    Substitution Reactions: The butyl group can be replaced by other functional groups.

    Amidation: The amino group can react with acyl chlorides to form amides.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

    Peptide Synthesis: Methyl o-(sec-butyl)serinate serves as a building block in peptide synthesis due to its serine moiety.

    Drug Development: Researchers explore its potential as a drug candidate or as a precursor for bioactive compounds.

    Protein Modification: It can be incorporated into proteins to study their function or stability.

Mechanism of Action

  • The exact mechanism of action for Methyl o-(sec-butyl)serinate remains an area of ongoing research.
  • It may interact with cellular pathways related to protein synthesis, metabolism, or signaling.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-3-butan-2-yloxypropanoate

InChI

InChI=1S/C8H17NO3/c1-4-6(2)12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

KNCDVOGJDCYAKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(C(=O)OC)N

Origin of Product

United States

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